molecular formula C10H10F3N5 B13916212 (S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine

(S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine

Cat. No.: B13916212
M. Wt: 257.22 g/mol
InChI Key: MEMLHFCPKPHKDG-LURJTMIESA-N
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Description

(S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine is a chemical compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine is unique due to its combination of a trifluoromethyl group, triazole ring, and pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H10F3N5

Molecular Weight

257.22 g/mol

IUPAC Name

6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-amine

InChI

InChI=1S/C10H10F3N5/c1-6(10(11,12)13)18-5-15-17-9(18)7-3-2-4-8(14)16-7/h2-6H,1H3,(H2,14,16)/t6-/m0/s1

InChI Key

MEMLHFCPKPHKDG-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)N

Canonical SMILES

CC(C(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)N

Origin of Product

United States

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